REACTION_CXSMILES
|
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([O:10][C:11]3[CH:20]=[C:19]([N:21]4[CH2:26][CH2:25][N:24]([CH2:27][C:28]5[CH2:29][O:30][C:31]([CH3:42])([CH3:41])[CH2:32][C:33]=5[C:34]5[CH:39]=[CH:38][C:37]([Cl:40])=[CH:36][CH:35]=5)[CH2:23][CH2:22]4)[CH:18]=[CH:17][C:12]=3[C:13]([O:15]C)=[O:14])[CH:9]=[C:4]2[CH:3]=[CH:2]1.O[Li].O.Cl>O1CCCC1.CO.O.C(OCC)(=O)C>[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([O:10][C:11]3[CH:20]=[C:19]([N:21]4[CH2:22][CH2:23][N:24]([CH2:27][C:28]5[CH2:29][O:30][C:31]([CH3:42])([CH3:41])[CH2:32][C:33]=5[C:34]5[CH:35]=[CH:36][C:37]([Cl:40])=[CH:38][CH:39]=5)[CH2:25][CH2:26]4)[CH:18]=[CH:17][C:12]=3[C:13]([OH:15])=[O:14])[CH:9]=[C:4]2[CH:3]=[CH:2]1 |f:1.2|
|
Name
|
|
Quantity
|
254 mg
|
Type
|
reactant
|
Smiles
|
N1C=CC=2C1=NC=C(C2)OC2=C(C(=O)OC)C=CC(=C2)N2CCN(CC2)CC=2COC(CC2C2=CC=C(C=C2)Cl)(C)C
|
Name
|
LiOH H2O
|
Quantity
|
126 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with brine, it
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
Filtration and evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
gave the product
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
N1C=CC=2C1=NC=C(C2)OC2=C(C(=O)O)C=CC(=C2)N2CCN(CC2)CC=2COC(CC2C2=CC=C(C=C2)Cl)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |